![molecular formula C17H21NO2S2 B2370282 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide CAS No. 2034570-88-0](/img/structure/B2370282.png)

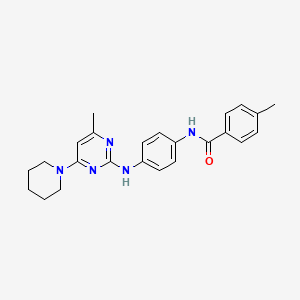

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide, also known as BTCPA, is a chemical compound that has gained significant attention in scientific research. This compound is a potential candidate for the development of new drugs due to its unique properties and potential therapeutic applications.

Applications De Recherche Scientifique

Chemoselective Synthesis and Drug Development

N-(2-Hydroxyphenyl)acetamide serves as an intermediate for synthesizing antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst highlights the process optimization, mechanism, and kinetics vital for antimalarial drug synthesis (Magadum & Yadav, 2018). This research underlines the importance of selecting appropriate acyl donors and reaction conditions to achieve desired product specificity, essential for developing pharmaceutical compounds.

Antitumor Activity

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, using a structure similar to the pharmacophoric group of the compound of interest, have shown potential antitumor activity. This work demonstrates the significance of structural modification in enhancing antitumor efficacy, providing insights into the design of novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Drug-Protein Interaction Studies

Understanding the interactions between drugs like acetaminophen and proteins is crucial for elucidating mechanisms of drug action and toxicity. Studies on the covalent adduction between acetaminophen and liver proteins, identifying 3-cystein-S-yl-4-hydroxyaniline as a major adduct, contribute to our knowledge of drug-protein interactions and their implications for drug safety and efficacy (Hoffmann, Streeter, Axworthy, & Baillie, 1985).

Exploration of Silylation Reactions

The silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds, exemplifies the exploration of novel chemical reactions for synthesizing structurally diverse molecules. Such studies are pivotal for expanding the chemical toolbox available for drug development and material science (Lazareva et al., 2017).

Anti-inflammatory Applications

Research into the anti-inflammatory properties of derivatives, such as those of the benzo[b]thiophene family, opens new avenues for the development of anti-inflammatory medications. This work underscores the therapeutic potential of chemical derivatives in treating inflammation-related conditions (Radwan, Shehab, & El-Shenawy, 2009).

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-cyclopentylsulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S2/c19-15(14-10-22-16-8-4-3-7-13(14)16)9-18-17(20)11-21-12-5-1-2-6-12/h3-4,7-8,10,12,15,19H,1-2,5-6,9,11H2,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCZWHSQZLFQNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(cyclopentylthio)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-chlorophenyl)[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2370199.png)

![N-(prop-2-yn-1-yl)-N-[(thiolan-3-yl)methyl]thietan-3-amine](/img/structure/B2370209.png)

![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)